molecular formula C25H22FNO4 B14003595 (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-fluorophenyl)butanoic acid

(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-fluorophenyl)butanoic acid

Cat. No.: B14003595
M. Wt: 419.4 g/mol
InChI Key: LEQJCVRAXBVUOU-WCSIJFPASA-N
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Description

(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-fluorophenyl)butanoic acid is a complex organic compound that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by its unique structure, which includes an amino group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a fluorophenyl group. These structural features make it a valuable building block in peptide synthesis and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-fluorophenyl)butanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    Formation of the butanoic acid backbone: The protected amino acid is then coupled with a fluorophenyl derivative to form the desired butanoic acid backbone.

    Deprotection: The Fmoc group is removed under mild basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-fluorophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-fluorophenyl)butanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-fluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group and fluorophenyl group play crucial roles in binding to target proteins and enzymes, thereby modulating their activity. The Fmoc group, when present, serves as a protective group during synthesis and can be removed to reveal the active amino group.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylbutanoic acid
  • (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(4-fluorophenyl)butanoic acid
  • (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(3-fluorophenyl)butanoic acid

Uniqueness

The presence of the 2-fluorophenyl group in (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-fluorophenyl)butanoic acid distinguishes it from other similar compounds. This fluorine substitution can significantly impact the compound’s reactivity, binding affinity, and overall biological activity, making it a unique and valuable compound for various applications.

Properties

Molecular Formula

C25H22FNO4

Molecular Weight

419.4 g/mol

IUPAC Name

(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-fluorophenyl)butanoic acid

InChI

InChI=1S/C25H22FNO4/c26-21-12-6-1-7-15(21)13-22(27)23(24(28)29)25(30)31-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22-23H,13-14,27H2,(H,28,29)/t22?,23-/m0/s1

InChI Key

LEQJCVRAXBVUOU-WCSIJFPASA-N

Isomeric SMILES

C1=CC=C(C(=C1)CC([C@@H](C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)F

Canonical SMILES

C1=CC=C(C(=C1)CC(C(C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)F

Origin of Product

United States

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